Stachyose is a tetrasaccharide [ [], [] ] belonging to the raffinose family of oligosaccharides (RFOs) [ [] ]. It is a non-reducing sugar [ [] ] found naturally in various plant sources, including soybean [ [], [], [], [], [], [], [], [] ], Japanese artichoke tubers [ [], [] ], adzuki bean seeds [ [] ], mung bean [ [] ], and pea seeds [ [], [] ]. Stachyose is synthesized from raffinose and galactinol by the enzyme stachyose synthase [ [] ].
In plants, stachyose plays a significant role in carbohydrate transport and storage [ [], [] ]. It accumulates in significant amounts during seed development and maturation [ [], [], [], [] ]. Stachyose is also known for its potential prebiotic properties [ [], [], [], [] ] due to its ability to promote the growth of beneficial bacteria in the gut.
Stachyose can be synthesized through several methods, primarily involving enzymatic reactions. One prominent method utilizes an in vitro multienzyme system that converts sucrose into stachyose via a series of enzymatic steps. Key enzymes involved in this process include:
In a specific study, a stepwise cascade reaction was employed to enhance the production of stachyose from sucrose, resulting in significant yields (up to 61.1 mM stachyose) under optimized conditions. This method allows for the recycling of intermediates like UDP and inositol, improving efficiency in the synthesis process .
The molecular structure of stachyose features a unique arrangement of monosaccharides linked by glycosidic bonds. The structural formula can be represented as:
In terms of stereochemistry, the glycosidic bonds are predominantly α(1→6) between galactoses and β(1→2) between glucose and fructose. This specific arrangement contributes to its functional properties as a prebiotic fiber. Detailed analysis using techniques such as nuclear magnetic resonance spectroscopy has confirmed the structural integrity and stereochemistry of stachyose .
Stachyose participates in various chemical reactions, primarily involving hydrolysis and fermentation processes. In hydrolysis, stachyose can be broken down into its constituent monosaccharides by the action of specific enzymes such as α-galactosidase. This reaction is crucial for improving digestibility in humans since many individuals lack the enzyme necessary to digest stachyose efficiently.
Moreover, during fermentation in the gastrointestinal tract, stachyose can serve as a substrate for beneficial gut bacteria, leading to the production of short-chain fatty acids that contribute to gut health .
The mechanism of action of stachyose primarily revolves around its role as a prebiotic. Upon ingestion, it passes undigested through the upper gastrointestinal tract until it reaches the colon, where it undergoes fermentation by gut microbiota. This fermentation process leads to:
Stachyose exhibits several notable physical and chemical properties:
These properties make stachyose suitable for various applications in food science and nutrition .
Stachyose has a wide range of applications across different fields:
Stachyose (C₂₄H₄₂O₂₁; MW 666.58 g/mol) is a tetrasaccharide belonging to the raffinose family oligosaccharides (RFOs). Its structure consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, linked in the sequence: Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fruf [2] [4] [7]. The molecule features three glycosidic bonds:
The systematic IUPAC name is β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside [4]. X-ray crystallography confirms a compact, folded conformation stabilized by intramolecular hydrogen bonding, with fourteen hydroxyl groups contributing to its high hydrophilicity (water solubility >1000 g/L) [4] [8].
Table 1: Atomic Composition and Key Physicochemical Properties of Stachyose
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₂₄H₄₂O₂₁ | [4] |
Molar mass | 666.58 g/mol | [2] [4] |
Melting point | 118°C (decomposition) | [4] [9] |
Specific rotation [α]D | +148° (c=1 in water) | [2] |
Solubility in water | 203 g/L (25°C) | [4] |
Hydroxyl groups | 14 | Calculated from structure |
Positional isomerism in RFOs arises from variations in galactosyl attachment sites:
The biosynthetic pathway determines this specificity: Stachyose synthase exclusively transfers galactose from galactinol to raffinose, forming α(1→6) bonds [3] [5]. This distinguishes it from galactan:galactan galactosyltransferases (GGTs) in some Lamiaceae species that form stachyose via raffinose-raffinose condensation [5].
Table 2: Structural Diversity in the Raffinose Family Oligosaccharides
Oligosaccharide | Degree of Polymerization | Galactose Units | Linkage Pattern | Natural Occurrence |
---|---|---|---|---|
Raffinose | Trisaccharide | 1 | Gal(α1→6)Glc(α1↔2β)Fru | Legume seeds, sugar beets |
Stachyose | Tetrasaccharide | 2 | Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru | Soybeans, lentils, artichokes |
Verbascose | Pentasaccharide | 3 | Gal(α1→6)Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru | Mullein, chickpeas |
Ajugose | Hexasaccharide | 4 | Extended α(1→6) galactose chain | Ajuga species, buckwheat |
Stachyose occupies an intermediate position in the RFO series:
Stachyose is a non-reducing sugar due to:
Hydrolytic stability profile:
Table 3: Hydrolytic Stability Comparison of RFOs
Hydrolytic Condition | Stachyose Stability | Raffinose Stability | Verbascose Stability |
---|---|---|---|
Gastric pH (1.5-3.5) | Stable (>95% intact after 3h) | Stable | Partially degraded (~20%) |
Intestinal α-galactosidase | Resistant (human deficiency) | Resistant | Resistant |
Microbial α-galactosidase | Rapidly hydrolyzed | Rapidly hydrolyzed | Slowly hydrolyzed |
Plant alkaline α-galactosidase | Hydrolyzed during germination | Hydrolyzed | Hydrolyzed |
High temperature (120°C) | Maillard reaction onset | Faster decomposition | Fastest decomposition |
The biochemical stability of stachyose under physiological conditions enables its function as a compatible solute in plant stress adaptation and underpins its prebiotic behavior in the mammalian gut [3] [5] [6].
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